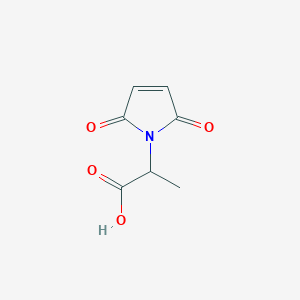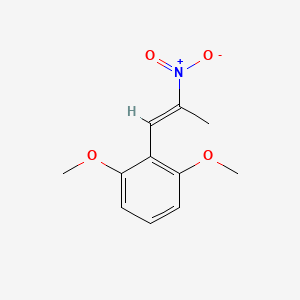
2-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid
Vue d'ensemble
Description
2-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid, also known as pyrrolidine-2,5-dione, is a cyclic imide compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and agriculture. This molecule has a unique structure that allows it to exhibit diverse biological and chemical properties, making it a promising candidate for numerous research studies.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid2,5-dione is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. It has also been demonstrated to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
Pyrrolidine-2,5-dione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In animal studies, it has been shown to reduce inflammation, oxidative stress, and tumor growth. It has also been demonstrated to improve cognitive function and memory in rodents. In cell culture studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid2,5-dione in lab experiments is its low toxicity and high stability, which allows for easy handling and storage. It is also readily available and relatively inexpensive compared to other compounds with similar properties. However, one limitation is that its mechanism of action is not yet fully understood, which makes it challenging to interpret the results of experiments.
Orientations Futures
There are numerous potential future directions for research on 2-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid2,5-dione. In medicine, it could be further investigated for its potential as a novel anti-inflammatory, antioxidant, and antitumor drug. In materials science, it could be used as a monomer for the synthesis of new polymers and copolymers with unique properties. In agriculture, it could be studied further for its potential as a plant growth regulator. Additionally, its mechanism of action could be further elucidated through biochemical and molecular studies to better understand its potential applications.
Applications De Recherche Scientifique
Pyrrolidine-2,5-dione has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel drugs. In materials science, it has been used as a monomer for the synthesis of polymers and copolymers with unique properties, such as high thermal stability and electrical conductivity. In agriculture, it has been investigated for its potential use as a plant growth regulator.
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4(7(11)12)8-5(9)2-3-6(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNSLPICAWKNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313041 | |
| Record name | 2-(2,5-dioxopyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid | |
CAS RN |
62212-14-0 | |
| Record name | NSC266056 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-dioxopyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1617359.png)

![(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1617364.png)
![8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1617367.png)









